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molecular formula C11H9N3O3 B8612765 4-(4-Nitrophenoxy)pyridin-2-amine

4-(4-Nitrophenoxy)pyridin-2-amine

Cat. No. B8612765
M. Wt: 231.21 g/mol
InChI Key: PNNZPRMAYLIFPW-UHFFFAOYSA-N
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Patent
US08372981B2

Procedure details

A mixture of 15.88 g of 2-amino-4-chloropyridine 34.5 g of p-nitrophenol, 52 ml of Hunig's base and 100 ml of 1-methyl-2-pyrrolidinone was stirred at 160° C. for 15 hours. Water was added, extraction was performed with ethyl acetate, and the solvent was distilled off under reduced pressure. The residue was purified by column chromatography (hexane:ethyl acetate=1:1) using NH type silica gel to obtain 3.24 g of the target substance as a light yellow solid.
Quantity
15.88 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
52 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[CH:9]1[C:14]([N+:15]([O-:17])=[O:16])=[CH:13][CH:12]=[C:11]([OH:18])[CH:10]=1.CCN(C(C)C)C(C)C.CN1CCCC1=O>O>[NH2:1][C:2]1[CH:7]=[C:6]([O:18][C:11]2[CH:10]=[CH:9][C:14]([N+:15]([O-:17])=[O:16])=[CH:13][CH:12]=2)[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
15.88 g
Type
reactant
Smiles
NC1=NC=CC(=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1[N+](=O)[O-])O
Name
Quantity
52 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
100 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
was stirred at 160° C. for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extraction
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (hexane:ethyl acetate=1:1)
CUSTOM
Type
CUSTOM
Details
to obtain 3.24 g of the target substance as a light yellow solid

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
Smiles
NC1=NC=CC(=C1)OC1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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